8-azido-N-benzyl-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azido-N-benzyl-7H-purin-6-amine is a chemical compound with the molecular formula C12H10N8 It is a derivative of purine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 8-azido-N-benzyl-7H-purin-6-amine typically involves multiple steps. One common method starts with the precursor 6-chloropurine, which undergoes a nucleophilic substitution reaction with benzylamine to form N-benzyl-6-chloropurine. This intermediate is then treated with sodium azide to introduce the azido group at the 8-position, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
8-Azido-N-benzyl-7H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Azido-N-benzyl-7H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies involving nucleic acids and protein interactions, often as a photoaffinity label to study binding sites.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 8-azido-N-benzyl-7H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can act as a photoaffinity label, binding to proteins or nucleic acids upon activation by light. This allows researchers to study the binding sites and interactions of these biomolecules in detail .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-azido-N-benzyl-7H-purin-6-amine include:
8-Azido-7H-purin-6-amine: Lacks the benzyl group, making it less hydrophobic and potentially less effective in certain applications.
N6-Benzyladenine: A cytokinin used in plant growth studies, which lacks the azido group and thus has different reactivity and applications.
The uniqueness of this compound lies in its combination of the azido and benzyl groups, which confer specific chemical properties and reactivity that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
65263-58-3 |
---|---|
Molekularformel |
C12H10N8 |
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
8-azido-N-benzyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H10N8/c13-20-19-12-17-9-10(15-7-16-11(9)18-12)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) |
InChI-Schlüssel |
LNKLSNCHVFTPMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC(=N3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.